1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone
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Overview
Description
1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone is an organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are considered as biogenetic precursors for flavonoids and isoflavonoids . This compound features a unique structure with a methoxy group and a naphthalen-1-ylmethoxy group attached to a phenyl ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone can be achieved through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out under reflux conditions in ethanol or methanol as the solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone can be compared with other chalcone derivatives and naphthopyran compounds. Similar compounds include:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares a similar structure but differs in the position of the methoxy group and the presence of a propenone moiety.
Naphthopyrans: These compounds are known for their photochromic properties and are used in various photonic devices.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-14(21)16-10-11-19(20(12-16)22-2)23-13-17-8-5-7-15-6-3-4-9-18(15)17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPYHHHDDCSAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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